molecular formula C24H22N8O2 B12136126 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12136126
M. Wt: 454.5 g/mol
InChI Key: VKBLCBODJRUZHU-UHFFFAOYSA-N
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Description

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

The synthesis of 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps, typically starting with the preparation of the imidazole and pyridine derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the triazatricyclo framework. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings. Common reagents and conditions for these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with imidazole or pyridine rings, such as:

    Clemizole: An antihistaminic agent.

    Omeprazole: An antiulcer medication.

    Metronidazole: An antibacterial and antiprotozoal agent. Compared to these compounds, 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its triazatricyclo framework, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N8O2

Molecular Weight

454.5 g/mol

IUPAC Name

7-(3-imidazol-1-ylpropyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H22N8O2/c25-21-18(23(33)28-15-17-5-3-7-26-14-17)13-19-22(29-20-6-1-2-10-31(20)24(19)34)32(21)11-4-9-30-12-8-27-16-30/h1-3,5-8,10,12-14,16,25H,4,9,11,15H2,(H,28,33)

InChI Key

VKBLCBODJRUZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C=C1

Origin of Product

United States

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